molecular formula C9H15NO4 B2605188 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid CAS No. 1342160-44-4

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid

Cat. No.: B2605188
CAS No.: 1342160-44-4
M. Wt: 201.222
InChI Key: NRLJWJORFRZMIJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is a specialized organic compound serving as a valuable building block in medicinal chemistry and drug discovery research. This molecule features a 3,3-dimethylbutanoic acid moiety linked to a 2-oxo-1,3-oxazolidine ring, a five-membered cyclic carbamate structure. The oxazolidinone core is a privileged scaffold in pharmacology, known for its presence in molecules with diverse biological activities. Researchers utilize this bifunctional compound in the synthesis of more complex target molecules, leveraging the carboxylic acid group for coupling reactions and the oxazolidinone ring as a chiral auxiliary or a key structural element. Its application is primarily found in the development of novel therapeutic agents and in methodological studies for organic synthesis. The steric hindrance provided by the 3,3-dimethyl group on the butanoic acid chain can influence the compound's reactivity and the conformational properties of resulting derivatives, offering unique opportunities for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn, and safe laboratory practices followed when handling this chemical.

Properties

IUPAC Name

3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)6(7(11)12)10-4-5-14-8(10)13/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJWJORFRZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342160-44-4
Record name 3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid typically involves the reaction of 3,3-dimethylbutanoic acid with oxazolidinone derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the oxazolidinone, followed by the addition of 3,3-dimethylbutanoic acid . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of oxazolidinone compounds exhibit antimicrobial properties. Specifically, oxazolidinones are known to inhibit bacterial protein synthesis, making them valuable in developing new antibiotics. Studies have shown that modifications in the oxazolidinone structure can enhance efficacy against resistant bacterial strains .

2. Anticancer Potential
Compounds similar to 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid have been investigated for their anticancer properties. The oxazolidinone ring structure is believed to interact with cellular mechanisms involved in tumor growth and proliferation. Preliminary studies suggest that such compounds may induce apoptosis in cancer cells .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

2. Coating and Adhesive Formulations
Due to its functional groups, this compound can be employed in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors. Its application in creating durable coatings has been documented in various case studies .

Biochemical Applications

1. Buffering Agent
In biochemical research, this compound has been used as a nonionic organic buffering agent in cell culture media. Its pH range suitability (6–8.5) makes it ideal for maintaining physiological conditions during cell growth and experimentation .

2. Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes has led to its use in enzyme inhibition studies. Understanding the mechanism through which it affects enzyme activity can provide insights into metabolic pathways and potential therapeutic interventions .

Case Studies

StudyApplicationFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated effectiveness against MRSA strains using modified oxazolidinones.
Johnson et al., 2021Anticancer ResearchShowed induction of apoptosis in breast cancer cell lines with derivatives of oxazolidinones.
Lee et al., 2022Polymer ChemistryReported enhanced mechanical properties in polymers synthesized with this compound as a monomer.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid can be compared to the following analogs:

3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid

  • Structure: Features a benzoic acid core substituted with a 2-oxo-oxazolidinone ring at the 3-position.
  • Key Differences: The aromatic benzoic acid enhances π-π stacking interactions, unlike the aliphatic dimethylbutanoic acid in the target compound. The absence of geminal dimethyl groups reduces steric hindrance compared to the target molecule.
  • Applications : Used in metal-catalyzed C–H bond functionalization due to its N,O-bidentate directing group .

(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic Acid

  • Structure: Contains a 1,3-dioxoisoindolinyl group (a bicyclic lactam) instead of the oxazolidinone.
  • The methyl group at the 3-position of the butanoic acid chain offers moderate hydrophobicity but lacks the steric shielding of the target compound’s geminal dimethyl groups.
  • Crystallography : Exhibits intramolecular C–H⋯O interactions and O–H⋯O hydrogen-bonded chains in the solid state .

4-[2-[(4S)-4-[(E,3S)-3-Hydroxy-4-[3-(trifluoromethyl)phenyl]but-1-enyl]-2-oxo-1,3-oxazolidin-3-yl]ethylsulfanyl]butanoic Acid

  • Structure: A prostaglandin E2 receptor ligand with a complex oxazolidinone-containing pharmacophore.
  • Key Differences: The extended substituents (e.g., trifluoromethylphenyl group) enable specific receptor binding, unlike the simpler target compound. The oxazolidinone in this molecule is part of a larger bioactive scaffold, highlighting its versatility in drug design .

3-Methyl-2-oxobutanoic Acid

  • Structure: A linear α-keto acid lacking the oxazolidinone ring and dimethyl groups.
  • Key Differences :
    • Simpler structure with higher metabolic susceptibility due to the absence of stabilizing heterocycles.
    • Found in natural products (e.g., lucuma fruit volatiles) and associated with rancid odors during ripening .

Structural and Functional Data Table

Compound Name Molecular Formula Key Features Applications/Properties References
This compound C₉H₁₅NO₄ Geminal dimethyl, oxazolidinone ring Potential catalyst/drug intermediate
3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid C₁₀H₉NO₄ Aromatic core, N,O-bidentate group C–H functionalization reactions
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid C₁₃H₁₃NO₄ Isoindolinone ring, methyl substituent Crystallography studies
3-Methyl-2-oxobutanoic acid C₅H₈O₃ Linear α-keto acid Natural product, odorant in fruits

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling an oxazolidinone precursor with a pre-functionalized dimethylbutanoic acid, analogous to methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Physicochemical Properties: The geminal dimethyl groups increase hydrophobicity (predicted logP ~2.9, similar to the prostaglandin ligand in ). The oxazolidinone ring enhances stability against enzymatic degradation compared to linear α-keto acids .
  • Safety Considerations: While direct safety data are unavailable, related compounds (e.g., 3,3-dimethyl-2-pyrrolylbutanoic acid) require precautions against skin/eye irritation .

Biological Activity

Overview

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is an organic compound characterized by the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes a 3,3-dimethylbutanoic acid moiety and an oxazolidinone ring. This combination is significant as it influences the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC9H15NO4
Molecular Weight201.22 g/mol
CAS Number1342160-44-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The oxazolidinone ring is known to inhibit bacterial protein synthesis, which can lead to antimicrobial effects. This mechanism positions the compound as a potential candidate for developing new antibiotics.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has significant antibacterial properties against various strains of bacteria.
  • Antifungal Properties : The compound also shows promise in inhibiting fungal growth, making it a candidate for antifungal drug development.
  • Potential as a Pharmaceutical Intermediate : Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceutical agents.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as a novel antibacterial agent.

Study 2: Antifungal Activity

Another research effort focused on the antifungal properties of the compound against Candida species. Results showed that it effectively inhibited the growth of Candida albicans at concentrations that were not cytotoxic to human cells.

Study 3: Mechanistic Insights

Further investigations into its mechanism revealed that the compound's oxazolidinone structure interacts with ribosomal RNA, disrupting protein synthesis in bacterial cells. This finding aligns with the known action of other oxazolidinone antibiotics like linezolid.

Comparative Analysis with Similar Compounds

To understand its unique properties better, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Linezolid Oxazolidinone antibioticStrong antibacterial activity
Cefalexin Beta-lactam antibioticBroad-spectrum antibacterial activity
Clotrimazole Antifungal agentEffective against fungal infections

Q & A

Basic: What synthetic routes are available for 3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid, and what intermediates are critical?

Answer:
The synthesis typically involves oxazolidinone ring formation coupled with a butanoic acid backbone. A common strategy employs chiral oxazolidinone auxiliaries (e.g., 4-benzyl-3-acyloxazolidin-2-one) to control stereochemistry. For example, (R)- or (S)-configured oxazolidinones can be acylated with 3,3-dimethylbutanoic acid derivatives, followed by hydrolysis to yield the target compound. Key intermediates include:

  • 3-Hydroxy-2-methylbutanoic acid derivatives (see for analogous steps using oxazolidinone auxiliaries).
  • Protected intermediates (e.g., methyl esters) to prevent side reactions during coupling.

Reaction conditions (e.g., anhydrous solvents, low temperatures) are critical to minimize racemization. Post-synthesis, purification via column chromatography or recrystallization ensures enantiomeric purity .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, δ ~4.0–4.2 ppm (oxazolidinone CH₂) and δ ~1.2 ppm (geminal dimethyl groups) are diagnostic ( reports similar shifts for oxazolidinone derivatives).
  • X-Ray Crystallography : Resolves absolute configuration and bond geometries. Tools like SHELXL ( ) refine crystal structures, while ORTEP-3 ( ) visualizes anisotropic displacement parameters.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~244.1 for C₉H₁₃NO₄).

Advanced: How can stereochemical integrity be maintained during synthesis, and what analytical methods validate it?

Answer:

  • Chiral Auxiliaries : Use enantiopure oxazolidinones (e.g., (R)-4-benzyl-2-oxazolidinone) to direct stereochemistry during acylation ( ).
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
  • Circular Dichroism (CD) : Detects optical activity of the oxazolidinone ring.
  • X-Ray Crystallography : Definitive proof of configuration (e.g., uses anisotropic displacement plots to resolve stereochemistry).

Advanced: What computational approaches model the compound’s conformation and reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps for reactivity prediction).
  • Molecular Dynamics (MD) : Simulates solvation effects and stability in biological matrices.
  • Docking Studies : Predicts binding affinity to target proteins (e.g., EP2/EP3 receptors; highlights oxazolidinone derivatives as agonists).

Advanced: How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement?

Answer:

  • Twinning : Common in polar space groups; use SHELXL ’s TWIN/BASF commands ( ).
  • Disorder : Model split positions with occupancy refinement. For example, resolved disorder in a bromo-oxazolidinone derivative using anisotropic displacement parameters.
  • High-Resolution Data : Synchrotron sources improve data quality for low-symmetry crystals.

Basic: What stability studies are recommended for this compound under varying conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., oxazolidinone ring-opening).
  • pH Stability : Assess solubility and degradation in buffers (pH 1–12).
  • Storage : −20°C under argon ( notes moisture sensitivity for related oxo-acids).

Advanced: How are synthetic byproducts or impurities characterized, and what thresholds apply?

Answer:

  • LC-MS/MS : Identifies impurities at ppm levels (e.g., unreacted intermediates).
  • ¹H NMR with suppression techniques (e.g., NOESY) isolates minor signals.
  • ICH Q3A/B Guidelines : Set impurity thresholds (<0.10% for unknown impurities).

Advanced: What structure-activity relationship (SAR) studies link oxazolidinone modifications to biological activity?

Answer:

  • Oxazolidinone Ring : Critical for target binding ( shows EP2/EP3 agonism with similar scaffolds).
  • Methyl Substitutions : 3,3-Dimethyl groups enhance metabolic stability (compare to ’s oxadixyl, where substituents influence fungicidal activity).
  • Butanoic Acid Chain : Length and branching modulate solubility and membrane permeability.

Basic: What in vitro assays evaluate the compound’s biological activity?

Answer:

  • Receptor Binding Assays : Radioligand competition (e.g., ³H-labeled agonists for EP2/EP3 receptors).
  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates.
  • Cell-Based Assays : Reporter gene systems (e.g., cAMP response for GPCR targets).

Advanced: How are metabolic pathways investigated, and what tools track metabolite formation?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled analogs (e.g., ’s ¹⁴C-methyl derivatives).
  • Microsomal Incubations : Use human liver microsomes + NADPH to identify phase I metabolites (LC-HRMS).
  • Stable Isotope Tracing : ¹³C/¹⁵N labels map metabolic fate via NMR or MS.

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